B1577360 Moricin-like peptide C2

Moricin-like peptide C2

Cat. No.: B1577360
Attention: For research use only. Not for human or veterinary use.
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Description

Moricin-like peptide C2 is a cationic, alpha-helical antimicrobial peptide (AMP) originally isolated from insects like the silkworm, Bombyx mori . This peptide belongs to the moricin family, a group of peptides that form a crucial part of the innate immune response in lepidopterans and are characterized by a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria . The solution structure of moricin peptides, as determined by nuclear magnetic resonance (NMR) spectroscopy, reveals a unique long alpha-helix spanning nearly the full length of the molecule . This structure features an amphipathic N-terminal segment, which is predominantly responsible for increasing bacterial membrane permeability, and a more hydrophobic C-terminal segment . The primary mechanism of action is believed to be the disruption of microbial cell membrane integrity, leading to bacterial cell death, as evidenced by studies showing extensive damage to bacterial membranes visualized via transmission electron microscopy (TEM) . Beyond its established antibacterial role, recent groundbreaking research has uncovered the significant anticancer potential of moricin peptides . In vitro studies on triple-negative breast cancer cells (MDA-MB-231) demonstrate that moricin induces caspase-dependent apoptosis through a reactive oxygen species (ROS)-mediated pathway . This mechanistic insight reveals that moricin exposure leads to the downregulation of key proteins like Notch-1, NF-ƙB, and Bcl2, while simultaneously upregulating the expression of p53, Bax, caspase-3, and caspase-9 . Given its novel structure and dual functionality, this compound presents immense specific research value. It serves as a vital tool for microbiologists studying novel antibiotics and for cancer biologists investigating alternative therapeutic strategies, particularly against aggressive, treatment-resistant cancers . Its utility extends to the study of innate immunity in insects and the development of targeted antimicrobial moieties . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

bioactivity

Antibacterial, Antifungal

sequence

KVPIGAIKKGGKIIKKGLGVLGAAGTAHEVYNHVRNRQ

Origin of Product

United States

Structural Biology of Moricin Like Peptides

Primary Sequence Analysis and Conservation Patterns of Moricin-like Peptides

Moricin-like peptides are characterized by a conserved primary structure, typically consisting of 42 amino acid residues. nih.govresearchgate.net First isolated from the silkworm, Bombyx mori, moricin (B1577365) is a highly basic peptide with a significant number of cationic residues, contributing to its net positive charge at physiological pH. researchgate.netnih.gov This high positive charge is a common feature among many AMPs, facilitating their initial interaction with negatively charged bacterial membranes.

Sequence analysis across different lepidopteran species, such as Spodoptera litura (Sl moricin) and Plutella xylostella (Px-Mor), reveals a high degree of conservation, with sequence identities ranging from 69% to 98% when compared to the original Bombyx mori moricin. nih.govnih.gov This strong conservation suggests a crucial and evolutionarily maintained role for specific residues in the peptide's structure and function. The mature peptides generally have a molecular mass of approximately 4.4-4.5 kDa. nih.govnih.gov

Below is a comparison of moricin-like peptide sequences from different insect species, illustrating the conservation patterns.

Table 1: Primary Sequence Alignment of Moricin-like Peptides

Species Sequence
Bombyx mori (Moricin) KVKQYAKQAKQWAKQWAKRWAKVAKNAAKLAKQAKVAKQAAKAQAK-NH2
Spodoptera litura (Sl moricin) KVKQYAKQAKQWAKQWAKRWAKVAKNAAKLAKQAKVAKQAAKAQAK-NH2

Note: The sequences presented are representative examples found in literature. The high identity is notable among these specific examples.

Secondary and Tertiary Structural Elucidation through Spectroscopic Methods

Spectroscopic techniques have been indispensable in determining the three-dimensional structures of moricin-like peptides, which tend to be unstructured in aqueous solutions but adopt a distinct conformation in membrane-mimicking environments. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy has been the primary tool for determining the high-resolution solution structure of moricin-like peptides. nih.gov Studies using two-dimensional ¹H-NMR spectroscopy on moricin from Bombyx mori and Sl moricin from Spodoptera litura in organic solvents like methanol (B129727) (which mimic the hydrophobic core of a membrane) have provided detailed structural insights. nih.govnih.gov

These NMR studies revealed that moricin-like peptides adopt a long, linear α-helical conformation that spans nearly the entire length of the peptide, from residue 5 to residue 36. nih.govnih.gov This extended helix consists of approximately eight turns. nih.govnih.gov The N-terminal and C-terminal ends typically remain more flexible and less structured. nih.gov NMR is a powerful tool for studying peptide conformations and their dynamics in solution, providing interatomic distances through Nuclear Overhauser Effect (NOE) data that are essential for calculating 3D structures. digitellinc.com

Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure of peptides and proteins in various environments. mdpi.comsubr.edu For moricin-like peptides, CD studies have been crucial in confirming the conformational changes that occur upon interaction with different solvents or membrane mimetics. nih.govnih.gov

In aqueous solutions, the CD spectra of moricin-like peptides are characteristic of a random coil or unordered structure. mdpi.com However, in the presence of membrane-mimicking environments such as sodium dodecyl sulfate (B86663) (SDS) micelles or organic solvents like trifluoroethanol, the spectra show a significant shift. mdpi.comnih.gov They exhibit the characteristic double minima at approximately 208 nm and 222 nm, which is the hallmark of a high α-helical content. nih.gov This coil-to-helix transition is a key feature of their mechanism, allowing them to adopt their active conformation upon reaching the target bacterial membrane. frontiersin.org

X-ray crystallography is a powerful technique for determining the atomic-resolution three-dimensional structure of molecules, including peptides, that can be grown into high-quality crystals. mdpi.comspringernature.com This method provides precise coordinates of atoms within the crystal lattice. mdpi.com

However, for many antimicrobial peptides, including the moricin family, obtaining a crystal structure via X-ray crystallography has proven challenging. This difficulty often arises because membrane-active peptides are highly flexible and tend to aggregate or remain in non-crystalline states, especially in the aqueous conditions typically used for crystallization. Consequently, to date, the predominant method for high-resolution structural elucidation of moricin-like peptides has been NMR spectroscopy in membrane-mimicking environments. nih.govnih.gov There are no widely available reports of a crystal structure for a moricin-like peptide in the scientific literature.

Examination of Key Structural Motifs and their Functional Implications in Moricin-like Peptides

The structure of moricin-like peptides is intrinsically linked to their biological function. The defining structural motif is the extended α-helix, which possesses distinct properties along its length. nih.govnih.gov

The solution structure reveals that the α-helix is amphipathic, meaning it has a clear separation of hydrophobic and hydrophilic (cationic) faces. nih.gov This amphipathicity is crucial for its antimicrobial activity. The key functional motifs are:

Amphipathic N-terminal Helix (residues ~5-22): This region has a well-defined segregation of positively charged residues (Lys, Arg) on one side of the helix and hydrophobic residues (Ala, Trp, Val) on the other. nih.gov This motif is believed to be primarily responsible for the initial electrostatic attraction to the negatively charged bacterial membrane and subsequent insertion into the lipid bilayer, leading to membrane permeabilization and cell death. nih.govnih.gov

Hydrophobic C-terminal Helix (residues ~23-36): The C-terminal portion of the helix is predominantly hydrophobic. nih.gov This segment is thought to anchor the peptide within the membrane core, contributing to the disruption of the membrane's structural integrity. nih.gov

The transition from a random coil in the aqueous environment of the hemolymph to a structured α-helix upon contact with the bacterial membrane is a critical aspect of its function, allowing the peptide to remain inactive until it reaches its target. researchgate.netmdpi.com

Table 2: Summary of Structural Features of Moricin-like Peptides

Structural Feature Description Method of Determination Functional Implication
Primary Structure 42 amino acids, highly basic, conserved sequence Edman Degradation, Mass Spectrometry Electrostatic attraction to bacterial membranes
Secondary Structure Random coil in aqueous solution; α-helical in membranes Circular Dichroism (CD) Target-activated conformation
Tertiary Structure Long, linear α-helix (residues 5-36) NMR Spectroscopy Provides the scaffold for functional motifs
Key Motif Amphipathic N-terminal helix NMR Spectroscopy Membrane insertion and permeabilization

| Key Motif | Hydrophobic C-terminal helix | NMR Spectroscopy | Anchoring within the lipid bilayer |

An article focusing solely on the chemical compound “Moricin-like peptide C2” cannot be generated at this time due to a lack of specific scientific data for this individual peptide.

Extensive research has confirmed the existence of a family of moricin-like peptides in the greater wax moth, Galleria mellonella, which includes variants designated as C1, C2, C3, C4, and C5. However, the available scientific literature does not provide distinct biological activity and functional data specifically for this compound.

Studies on the moricin-like peptides from Galleria mellonella have largely focused on the collective activity of this peptide family or on mixtures of different isoforms. For instance, research has detailed the potent antifungal and antibacterial properties of a combination of moricin-like peptides A, B, C3, and D. While the expression of genes corresponding to the "C" group of moricin-like peptides, including C2, has been identified in response to microbial challenges, the specific role and the individual antimicrobial spectrum of this compound have not been independently characterized.

Without dedicated studies that isolate and analyze the biological functions and antimicrobial efficacy of this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the detailed outline requested. Generating content would necessitate generalizing from the broader moricin-like peptide family, which would not be a focused and accurate representation of the specific compound of interest.

Further research is required to isolate and characterize the individual moricin-like peptides from Galleria mellonella to understand their unique contributions to the insect's innate immune response.

Biological Activities and Functions of Moricin Like Peptides

Investigation of Anticancer Potential of Moricin-like Peptides

The exploration of naturally derived peptides as potential anticancer agents has gained significant traction in oncological research. Among these, moricin-like peptides have emerged as a subject of interest due to their cytotoxic activities against cancer cells. This section delves into the scientific investigations of the anticancer properties of these peptides, focusing on in vitro studies and their impact on cellular signaling pathways. The research highlighted predominantly centers on a specific moricin (B1577365) peptide isolated from the silkworm, Bombyx mori.

In Vitro Studies on Cancer Cell Lines

The anticancer potential of moricin has been evaluated through in vitro assays on human cancer cell lines. A key study focused on its effects on the triple-negative breast cancer cell line, MDA-MB-231. nih.govresearchgate.netnih.gov This particular cell line is known for its aggressive nature and lack of targeted therapies, making it a crucial model for novel drug discovery.

Research findings indicate that moricin exhibits a dose-dependent inhibitory effect on the viability of MDA-MB-231 cells. nih.govnih.gov The cytotoxic effect of moricin was quantified by determining the half-maximal inhibitory concentration (IC50), which represents the concentration of the peptide required to inhibit the growth of 50% of the cancer cells.

Furthermore, treatment with moricin was observed to induce significant morphological changes in MDA-MB-231 cells, including cell shrinkage and disruption of mitochondria, which are indicative of apoptosis (programmed cell death). researchgate.net The induction of apoptosis is a desirable characteristic for an anticancer agent as it eliminates cancer cells in a controlled manner.

The generation of reactive oxygen species (ROS) is another critical aspect of moricin's anticancer activity. nih.govresearchgate.netnih.gov Studies have shown that moricin treatment leads to a significant, dose-dependent increase in intracellular ROS levels in MDA-MB-231 cells. nih.gov ROS are highly reactive molecules that can cause damage to cellular components, including DNA, proteins, and lipids, ultimately leading to cell death. Flow cytometry analysis revealed a substantial increase in the percentage of ROS-positive cells upon treatment with moricin. nih.gov

Table 1: In Vitro Anticancer Activity of Moricin on MDA-MB-231 Cell Line

ParameterObservationReference
Cell LineMDA-MB-231 (Triple-Negative Breast Cancer) nih.govresearchgate.netnih.gov
Effect on Cell ViabilityDose-dependent inhibition nih.govnih.gov
Morphological ChangesCell shrinkage and mitochondrial disruption researchgate.net
Reactive Oxygen Species (ROS) GenerationSignificant dose-dependent increase in intracellular ROS nih.gov
Increased percentage of ROS-positive cells observed via flow cytometry nih.gov

Modulation of Specific Signaling Pathways in Cancer Cells by Moricin

The anticancer effects of moricin are not solely due to generalized cytotoxicity but are also mediated by its interaction with specific intracellular signaling pathways that are often dysregulated in cancer. nih.govresearchgate.netnih.gov Research has elucidated that moricin can modulate key pathways involved in cell survival, proliferation, and apoptosis.

One of the primary signaling pathways affected by moricin is the Notch signaling pathway. nih.govresearchgate.net The Notch pathway plays a crucial role in cell fate decisions, and its aberrant activation is implicated in many cancers, including breast cancer. In silico molecular docking studies have predicted a strong binding interaction between moricin and key proteins in the Notch signaling pathway, such as Notch-1. nih.govresearchgate.net Experimental evidence from in vitro studies confirmed that moricin exposure leads to a downregulation in the expression of Notch-1 protein in MDA-MB-231 cells. nih.govnih.gov

The modulation of the Notch pathway by moricin has downstream consequences on other critical signaling molecules. A notable effect is the downregulation of the nuclear factor-kappa B (NF-κB) protein. nih.govnih.gov NF-κB is a transcription factor that promotes the expression of genes involved in inflammation, cell survival, and proliferation, and its inhibition is a key target in cancer therapy.

Furthermore, moricin influences the expression of proteins belonging to the Bcl-2 family, which are central regulators of apoptosis. nih.govnih.gov Treatment with moricin resulted in the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio is a critical event that pushes the cell towards apoptosis.

The upregulation of the tumor suppressor protein p53 is another significant finding. nih.govnih.gov p53 plays a vital role in preventing cancer formation by inducing cell cycle arrest, DNA repair, and apoptosis in response to cellular stress, such as the increase in ROS induced by moricin.

The culmination of these signaling alterations is the activation of the caspase cascade, a family of proteases that execute the process of apoptosis. nih.govnih.gov Moricin treatment was shown to upregulate the expression of caspase-3 and caspase-9, leading to caspase-dependent cell death in MDA-MB-231 cells. nih.govnih.gov

Table 2: Modulation of Signaling Pathways in MDA-MB-231 Cells by Moricin

Signaling Pathway/ProteinEffect of Moricin TreatmentReference
Notch Signaling (Notch-1)Downregulation nih.govnih.gov
NF-κBDownregulation nih.govnih.gov
Bcl-2 Family (Bcl-2)Downregulation nih.govnih.gov
Bcl-2 Family (Bax)Upregulation nih.govnih.gov
p53Upregulation nih.govnih.gov
Caspases (Caspase-3 and Caspase-9)Upregulation nih.govnih.gov

Molecular and Cellular Mechanisms of Action of Moricin Like Peptides

Membrane-Targeting Mechanisms of Moricin-like Peptides

The primary antimicrobial activity of moricin-like peptides, including C2, is attributed to their ability to interact with and disrupt microbial cell membranes. This process is rapid and leads to swift bactericidal effects. researchgate.net

Moricin-like peptides directly target the bacterial cytoplasmic membrane. researchgate.netnih.gov Studies on the foundational peptide of this family, moricin (B1577365), have demonstrated that its N-terminal portion, which forms a predicted alpha-helix, is responsible for increasing the permeability of the cell membrane. nih.gov This interaction leads to the disruption of the lipid bilayer's integrity. ucl.ac.uk The peptide's mode of action involves compromising the membrane's function as a selective barrier, which is a conserved and vital structural component of microbial cells. ucl.ac.uk This disruption allows the leakage of essential ions and metabolites from the cytoplasm, ultimately resulting in cell death. researchgate.net

The efficacy of moricin-like peptides in targeting microbial membranes is fundamentally linked to two key physicochemical properties: cationicity and amphipathicity. nih.gov

Cationicity: Moricin-like peptides are highly basic, possessing a significant net positive charge at physiological pH. nih.govnih.gov This strong positive charge facilitates the initial electrostatic attraction to the surfaces of microbial cells, which are typically rich in negatively charged molecules like lipopolysaccharides (in Gram-negative bacteria) and teichoic acids (in Gram-positive bacteria). This interaction is the first step in the peptide's journey to its ultimate target, the cytoplasmic membrane. nih.gov

Amphipathicity: Structurally, moricin peptides adopt a long alpha-helical conformation for nearly their entire length. nih.gov This helical structure is amphipathic, meaning it has distinct faces with different properties. One face is hydrophobic (water-repelling), populated by nonpolar amino acid residues, while the opposite face is hydrophilic (water-attracting), containing charged and polar residues. nih.gov The N-terminal segment of the helix, in particular, displays a clear separation of these faces. nih.gov This amphipathic nature is crucial for the peptide to insert itself into the lipid bilayer of the cell membrane, where the hydrophobic face interacts with the lipid core and the hydrophilic face interacts with the lipid headgroups and aqueous environment, leading to membrane destabilization. frontiersin.org

The interplay between the peptide's positive charge and its amphipathic structure allows it to effectively bind to and disrupt the bacterial membrane, a mechanism that is central to its antimicrobial function. nih.gov

Table 1: Physicochemical Properties of Moricin Relevant to Membrane Interaction

Property Description Significance in Mechanism of Action
Structure Predominantly α-helical structure. nih.gov Provides the scaffold for the spatial separation of hydrophobic and hydrophilic residues.
Cationicity Highly basic with a high isoelectric point (pI ~11.3). nih.gov Promotes initial electrostatic attraction to negatively charged microbial membranes.
Amphipathicity The α-helix has distinct hydrophobic and hydrophilic faces. nih.gov Enables insertion into and disruption of the lipid bilayer of the cell membrane.

The direct physical disruption of the cell membrane by moricin-like peptides leads to significant and fatal morphological alterations in microbial cells. The permeabilization and loss of bilayer integrity compromise the cell's ability to maintain its shape and osmotic balance. This damage ultimately results in the lysis and death of the bacterial cell. While specific morphological changes in bacteria from moricin have been observed in cancer cells, such as alterations to mitochondria and lysosomes, the fundamental lytic mechanism against bacteria is a consequence of the severe membrane damage. nih.gov

Intracellular Targets and Pathways Affected by Moricin-like Peptides

While the primary mechanism of moricin-like peptides is membrane disruption, some research suggests potential interactions with intracellular components.

In silico computational analyses have predicted that moricin may have the ability to interact with nucleic acids. nih.gov Specific amino acid residues have been identified as potential interaction points. nih.gov However, the primary and experimentally verified mechanism of action for the moricin family remains the disruption of the cell membrane. nih.govucl.ac.uk There is currently no evidence from the reviewed literature to suggest that Moricin-like peptide C2 or other members of its family directly interact with or inhibit bacterial enzymes such as DNA gyrase as a primary mode of action.

Based on available scientific literature, the targeting of ribosomal machinery and the subsequent inhibition of protein synthesis is not a recognized mechanism of action for moricin-like peptides. While other distinct classes of antimicrobial peptides are known to penetrate the cell and interfere with intracellular processes like protein synthesis, the moricin family's potent bactericidal activity is attributed to its rapid and lethal action on the cell membrane. nih.govscienceopen.com

Induction of Reactive Oxygen Species (ROS) in Target Cells

Moricin-like peptides have been shown to induce the generation of Reactive Oxygen Species (ROS) within target cells, a mechanism that contributes to their cytotoxic effects, particularly against cancer cells. ROS are chemically reactive species containing oxygen, such as superoxide (B77818) anions (O₂•−), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂). An excess of ROS can lead to oxidative stress, causing damage to cellular components including lipids, proteins, and DNA, ultimately triggering cell death pathways.

In studies involving human triple-negative breast cancer cells (MDA-MB-231), exposure to the antimicrobial peptide moricin led to a significant and dose-dependent increase in ROS generation. nih.govnih.govresearchgate.net A primary source of this cellular ROS is the mitochondria. Research has demonstrated that moricin exposure specifically elevates the levels of mitochondrial superoxide anions. nih.gov This increase in mitochondrial ROS is associated with significant morphological alterations to both mitochondria and lysosomes. nih.gov

The induction of oxidative stress by moricin is further evidenced by its effects on cellular antioxidant systems and lipid peroxidation. Treatment with moricin results in a decrease in the total intracellular levels of glutathione (B108866) (GSH), a key antioxidant molecule. nih.gov Concurrently, there is a significant rise in the level of lipid peroxidation, indicating damage to cellular membranes. nih.gov

Table 1: Effect of Moricin on Mitochondrial Superoxide Anion Levels

Treatment Group Concentration (µg/ml) Fold Increase in Superoxide Anion vs. Control
Control 0 1.0
Moricin 6.25 1.0
Moricin 12.5 1.4

This table is interactive and can be sorted by column.

Suppression of Specific Host Signaling Pathways (e.g., Notch Pathway)

In addition to inducing ROS, moricin-like peptides can exert their effects by modulating specific host cell signaling pathways, such as the Notch signaling pathway. The Notch pathway is a highly conserved cell signaling system that plays a crucial role in cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is often implicated in the development and progression of cancer.

Studies have revealed that moricin can downregulate the expression of key proteins in the Notch signaling pathway. nih.govnih.govresearchgate.net Specifically, exposure of MDA-MB-231 breast cancer cells to moricin resulted in a decreased expression of Notch-1. nih.govnih.govresearchgate.net Molecular docking analyses predict a strong binding interaction between moricin and proteins within the Notch signaling pathway, including Notch-1, suggesting a direct or indirect inhibitory mechanism. nih.govresearchgate.net

The suppression of the Notch-1 pathway by moricin is linked to downstream effects on other important cellular regulators. The downregulation of Notch-1 is associated with a decrease in the expression of NF-κB and the anti-apoptotic protein Bcl-2. nih.govnih.govresearchgate.net Conversely, the expression of the tumor suppressor protein p53 and the pro-apoptotic protein Bax is upregulated. nih.govnih.gov This shift in the balance of pro- and anti-apoptotic proteins, initiated by the suppression of the Notch pathway and the induction of ROS, ultimately leads to caspase-dependent apoptosis in the target cancer cells. nih.govnih.gov

Table 2: Proteins Modulated by Moricin Exposure in MDA-MB-231 Cells

Protein Pathway/Function Effect of Moricin Exposure
Notch-1 Notch Signaling Downregulation
NF-κB Inflammation/Survival Downregulation
Bcl-2 Anti-Apoptotic Downregulation
p53 Tumor Suppressor Upregulation
Bax Pro-Apoptotic Upregulation
Caspase 3 Apoptosis Execution Upregulation
Caspase 9 Apoptosis Initiation Upregulation

This table is interactive and can be sorted by column.

Biosynthesis and Gene Regulation of Moricin Like Peptides

Genomic Organization and Gene Families Encoding Moricin-like Peptides

Moricin-like peptides are encoded by a diverse multigene family restricted to the Lepidoptera (moths and butterflies). nih.gov This family of peptides has diversified extensively through gene duplication events within various species. nih.gov For instance, the genome of the silkworm, Bombyx mori, contains 12 distinct moricin-coding genes. nih.govrsc.org These genes are categorized into three main subtypes: Bmmor (one gene), moricin-like A (three genes), and moricin-like B (eight genes). rsc.org Similarly, in the wax moth Galleria mellonella, eight moricin-like peptide genes have been identified (A, B, C1-5, and D), which code for seven unique peptides, as the mature forms of C4 and C5 are identical. nih.gov

Genomic analysis reveals that these genes typically contain a single intron, though the size of this intron can vary significantly, ranging from 180 to 1090 base pairs in G. mellonella. nih.gov The encoded precursor protein generally possesses a putative signal sequence of around 23 amino acid residues, which is cleaved to produce a mature peptide of approximately 42 amino acids. nih.gov Phylogenetic studies suggest that the moricin-like peptide family can be divided into two primary classes that diverged long ago, with subsequent diversification occurring within different lepidopteran lineages. nih.gov This strong evolutionary relationship, particularly among moricins from G. mellonella, B. mori, and Danaus plexippus, indicates they likely evolved from a common ancestral gene. frontiersin.org

OrganismNumber of Moricin (B1577365) Genes IdentifiedSubtypes/Specific Genes
Bombyx mori (Silkworm)12Bmmor, Moricin-like A, Moricin-like B rsc.org
Galleria mellonella (Wax Moth)8A, B, C1, C2, C3, C4, C5, D nih.gov
Plutella xylostella (Diamondback Moth)Multiple (including Px-Mor)Px-Mor, Px010115, Px010114, Px010113 nih.gov

Transcriptional Regulation of Moricin-like Peptide Genes in Response to Immune Challenges

The expression of moricin-like peptide genes is a key component of the insect's humoral innate immune response and is tightly regulated, primarily being induced by microbial infection. researchgate.netresearchgate.net Upon challenge with pathogens, such as bacteria or fungi, the transcription of these genes is significantly upregulated in specific tissues, most notably the fat body and hemocytes (blood cells). nih.gov

This transcriptional activation is controlled by conserved immune signaling pathways, including the Toll and Immune deficiency (IMD) pathways. nih.gov For example, when the pattern recognition receptor BmPGRP-S1 in B. mori binds to bacterial peptidoglycan, the IMD pathway is activated, leading to the expression of moricin genes. nih.gov The 5'-upstream regulatory regions of moricin genes contain specific DNA motifs that are crucial for this induction. Key motifs identified include a nuclear factor-kappaB (NF-κB)-binding-site-like sequence (κB site) and a nuclear factor-interleukin-6-binding-site-like sequence (NF-IL-6 site). researchgate.net Following a bacterial challenge, inducible nuclear proteins bind to these sites to initiate gene expression. researchgate.net Studies have shown that Rel proteins, which are NF-κB-like transcription factors, are directly involved in activating moricin gene expression. researchgate.net Furthermore, the receptor BmToll9-1 has been identified as a positive regulator of the immune response; silencing this gene leads to a significant reduction in the expression of moricin and moricin-like genes. mdpi.com

In Plutella xylostella, the expression of the moricin gene Px-Mor was strongly induced by the fungus Aureobasidium pullulans, with transcript levels peaking 36 hours after infection in both the fat body and hemocytes. nih.gov This demonstrates that the regulatory mechanisms are responsive to a range of microbial challenges.

Regulatory FactorFunctionAssociated PathwaySource Organism
NF-κB-like (Rel) proteinsTranscription factors that bind to promoter regions to activate gene expression. researchgate.netIMD, TollBombyx mori
κB-like sequenceDNA motif in the promoter region where NF-κB proteins bind. researchgate.netIMD, TollBombyx mori
BmPGRP-S1Pattern recognition receptor that detects bacterial peptidoglycan. nih.govIMDBombyx mori
BmToll9-1Toll-like receptor that positively regulates the immune response and moricin expression. mdpi.comTollBombyx mori

Heterologous Expression Systems for Recombinant Moricin-like Peptide Production and Characterization

To obtain sufficient quantities of moricin-like peptides for functional and structural characterization, researchers utilize heterologous expression systems. nih.govnih.govresearchgate.net These systems involve introducing the gene encoding the peptide into a host organism that can produce it in large amounts. The bacterium Escherichia coli is a commonly used host for this purpose. nih.govfrontiersin.org

In a typical workflow, an artificial gene for the moricin peptide is chemically synthesized and inserted into an expression vector. nih.gov To prevent the antimicrobial peptide from harming the host cell and to facilitate purification, it is often produced as a fusion protein. nih.govmdpi.com Common fusion partners include maltose-binding protein (MBP) or a SUMO tag. nih.govsjtu.edu.cnnih.gov For example, moricin from B. mori was successfully expressed in E. coli using the vectors pXa1 and pMAL-c2, which produce the peptide as a fusion protein. researchgate.netnih.gov

After expression, the host cells are harvested, and the fusion protein is purified. A chemical or enzymatic cleavage step is then used to release the mature moricin peptide from its fusion partner. nih.gov Reagents like cyanogen bromide or o-iodosobenzoic acid have been used for chemical cleavage. nih.gov This process can yield significant quantities of the peptide; one study reported obtaining 11 milligrams of pure recombinant moricin from a 2-liter E. coli culture. nih.gov Importantly, the physical and biological characteristics of the recombinant peptide have been shown to be identical to those of the natural moricin. nih.govnih.gov

Host SystemExpression Vector(s)StrategyReported YieldReference Peptide
Escherichia colipXa1, pMAL-c2Fusion protein with subsequent chemical cleavage. nih.gov11 mg per 2L culture nih.govMoricin (B. mori)
Escherichia colipET-32a(+)Fusion protein with a 6xHis tag, purified via Ni2+-NTA column. nih.govNot specifiedPx-Mor (P. xylostella)
Insect S2 cellsNot specifiedFusion protein induced by copper sulfate (B86663). nih.govNot specifiedPx-Mor (P. xylostella)

Comparative Analyses and Evolutionary Perspectives of Moricin Like Peptides

Phylogenetic Relationships of Moricin-like Peptides within Lepidoptera and Beyond

Moricin (B1577365) and moricin-like peptides are a distinct family of antimicrobial peptides (AMPs) that appear to be exclusively confined to the insect order Lepidoptera, which encompasses moths and butterflies. nih.gov Extensive database searches and phylogenetic analyses have identified numerous moricin-like peptide genes, all belonging to this order, suggesting a unique evolutionary origin and role within this insect group. nih.gov

Phylogenetic analysis of the known moricin-like peptides indicates that they can be broadly categorized into two primary classes that diverged significantly in their evolutionary history. nih.gov This ancient divergence has given rise to the considerable diversity observed today. Within these classes, moricins from different lepidopteran species often cluster together, indicating shared ancestry and functional pressures. For instance, phylogenetic trees constructed using the neighbor-joining method show close relationships between moricins from species such as Galleria mellonella (greater wax moth), Danaus plexippus (monarch butterfly), and Bombyx mori (domestic silk moth). nih.gov

The moricin family includes a variety of members identified in different species, such as moricin-like peptide A, B, C1, C3, C4, C5, and D from G. mellonella. nih.govnih.gov Peptides like Moricin-like peptide C2 are part of this diverse family, with variants showing high identity to each other, suggesting they arose from more recent evolutionary events. nih.gov For example, a moricin peptide identified in Plutella xylostella (diamondback moth), Px-Mor, shows significant homology with moricin-like peptide A from G. mellonella and moricin-like peptide C4 from D. plexippus. nih.gov This high degree of sequence identity and close clustering in phylogenetic trees suggest similar functional roles among these related peptides. nih.govnih.gov

The following table provides examples of moricin-like peptides from various lepidopteran species, illustrating their phylogenetic relationships.

Peptide NameSpecies of OriginGenBank Accession No.
Moricin-like peptide AGalleria mellonellaABQ42573
Moricin-like peptide BGalleria mellonellaABQ42574
Moricin-like peptide C1Galleria mellonellaABQ42575
Moricin-like peptide C4Danaus plexippusEHJ73174
Moricin-like peptide C5Galleria mellonellaABQ42579
MoricinBombyx moriBAB13508
MoricinSpodoptera lituraBAC79440
MoricinManduca sextaAAO74637
Moricin IIHyphantria cuneaAAW21269

Data sourced from multiple phylogenetic studies. nih.govresearchgate.net

Comparative Study of Moricin-like Peptides with Other Insect Antimicrobial Peptide Families

Insects possess a sophisticated innate immune system that relies on a variety of antimicrobial peptide families to combat infections. entomoljournal.com Moricin-like peptides represent one such family, primarily defined by their α-helical structure. nih.govmdpi.com However, they exist alongside several other major AMP families, each with distinct structural and functional characteristics.

Cecropins: Like moricins, cecropins are α-helical peptides that lack cysteine residues. nih.govmdpi.com They are one of the most common and well-studied insect AMPs, found across multiple insect orders, unlike the Lepidoptera-restricted moricins. nih.govnih.gov Cecropins generally exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com

Defensins: This is a large family of cysteine-rich peptides, whose structure is stabilized by multiple disulfide bridges, forming a characteristic cysteine-stabilized α-helix and β-sheet (CSαβ) motif. nih.govresearchgate.net This structure is fundamentally different from the linear α-helical conformation of moricins. nih.govmdpi.com Insect defensins are widespread among different insect orders and are primarily active against Gram-positive bacteria. nih.govnih.govnih.gov

Proline-rich Peptides: This group, including apidaecins and drosocins, is characterized by a high content of proline residues and generally lacks a stable secondary structure. nih.gov Their mechanism of action often involves targeting intracellular components of bacteria rather than membrane disruption. They are found in various insect orders and are mainly effective against Gram-negative bacteria. nih.gov

Glycine-rich Peptides/Proteins: This family includes larger molecules like attacins and gloverins. nih.gov Gloverins, like moricins, have so far only been identified in Lepidoptera. nih.gov These peptides and proteins have varied structures and mechanisms of action. Attacins, for example, interfere with the synthesis of the outer membrane proteins of Gram-negative bacteria. entomoljournal.com

The table below summarizes the key comparative features of these major insect AMP families.

AMP FamilyPrimary StructureKey Structural Feature(s)Found in LepidopteraFound in Other OrdersPrimary Target
Moricins α-helicalCationic, amphipathic α-helixYesNoGram-positive and Gram-negative bacteria, Fungi
Cecropins α-helicalCationic, amphipathic α-helixYesYesGram-positive and Gram-negative bacteria
Defensins Cysteine-richCSαβ motif with disulfide bridgesYesYesGram-positive bacteria
Proline-rich Peptides Linear, extendedHigh proline contentYesYesGram-negative bacteria
Gloverins Glycine-richHigh glycine (B1666218) contentYesNoGram-negative bacteria
Attacins Glycine-richLarge proteins (~20 kDa)YesYesGram-negative bacteria

This table is a synthesis of data from multiple comparative studies on insect antimicrobial peptides. entomoljournal.comnih.govmdpi.commdpi.comnih.gov

Evolutionary Diversification Mechanisms, Including Gene Duplication, in Moricin-like Peptide Genes

The significant diversity observed within the moricin-like peptide family is a product of dynamic evolutionary processes, with gene duplication being the principal mechanism driving their expansion and diversification. nih.gov The presence of multiple, distinct moricin-like peptide genes within a single species provides strong evidence for this evolutionary pathway. nih.govnih.gov

Species such as the greater wax moth, Galleria mellonella, and the domestic silk moth, Bombyx mori, have been shown to possess a high number of moricin-like peptide genes. nih.gov For example, in G. mellonella, researchers have isolated eight distinct moricin-like peptide genes (A, B, C1-5, and D), which encode seven unique mature peptides. nih.gov This multiplicity of genes within one organism strongly suggests that the moricin family has expanded through repeated gene duplication events. nih.gov

Following duplication, these new gene copies are subject to different evolutionary pressures. Some may retain the original function, while others may accumulate mutations that lead to novel functions (neofunctionalization) or a partitioning of the original function (subfunctionalization). This process allows for the development of a varied arsenal (B13267) of peptides, potentially with different target specificities or expression patterns, enhancing the insect's ability to respond to a wide range of pathogens. The structural variations among moricin-like peptides, even within the same species, are a testament to this ongoing evolutionary diversification. nih.gov This model of gene duplication followed by diversification is a common theme in the evolution of immune-related gene families, as it provides a mechanism for adapting to rapidly evolving pathogens. nih.gov

Advanced Research Methodologies in Moricin Like Peptide Studies

Molecular Biology Techniques in Moricin-like Peptide Research

Molecular biology techniques are foundational for identifying the genes encoding moricin-like peptides and quantifying their expression under various physiological conditions.

Gene Cloning and Quantitative Real-Time PCR (qRT-PCR) for Expression Analysis

The initial step in characterizing a novel moricin-like peptide is the identification and isolation of its corresponding gene. This is typically achieved through molecular cloning techniques. Researchers often start by creating a cDNA library from tissues known to be active in immune responses, such as the fat body of an insect. nih.gov A common strategy involves using a reverse-transcription PCR (RT-PCR) product, which encodes a partial sequence of the peptide, as a probe to screen this library for the full-length cDNA. nih.gov Alternative methods like Rapid Amplification of cDNA Ends (RACE-PCR) are also employed to clone the full-length cDNA of moricin-like peptide genes. nih.gov Once cloned, the nucleotide sequence is determined, allowing for the deduction of the full amino acid sequence of the peptide precursor, which includes a signal peptide and the mature peptide. nih.gov

Following the identification of the gene, Quantitative Real-Time PCR (qRT-PCR) is utilized to analyze its expression patterns. nih.govnih.gov This highly sensitive technique allows for the precise measurement of mRNA transcript levels in different tissues and at various developmental stages. nih.govmdpi.com For moricin-like peptides, studies have shown that their genes are predominantly expressed in immune-related tissues like the fat body and hemocytes. nih.govnih.govnih.gov Furthermore, qRT-PCR is crucial for studying the inducibility of these genes. Research has demonstrated that the expression of moricin-like peptide genes is significantly upregulated following a bacterial challenge, with transcript levels peaking several hours after injection and remaining elevated for up to 48 hours. nih.gov This inducibility highlights their role in the active defense against pathogens.

Table 1: Key Molecular Biology Findings for Moricin-like Peptides
TechniqueObjectiveKey FindingsSource Organism Example
Gene Cloning (cDNA Library Screening, RACE-PCR)Isolate and sequence the full-length gene encoding the peptide.Revealed a precursor structure with a signal peptide and a mature 42-amino-acid peptide. nih.govPlutella xylostella, Bombyx mori nih.govnih.gov
Quantitative Real-Time PCR (qRT-PCR)Quantify gene expression levels in different tissues and under various conditions.Highest expression in fat body and hemocytes; expression is strongly induced by bacterial injection. nih.govnih.govnih.govPlutella xylostella, Spodoptera litura nih.govnih.gov

Biophysical Characterization Techniques for Moricin-like Peptides

After a moricin-like peptide has been purified, a range of biophysical techniques are employed to confirm its identity, assess its purity, and determine its three-dimensional structure, which is critical for understanding its function.

Mass Spectrometry (MS) for Peptide Characterization

Mass spectrometry is an indispensable tool for the precise determination of a peptide's molecular mass. ugent.be Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) MS is frequently used in moricin-like peptide research. nih.gov This technique provides a highly accurate mass measurement of the purified peptide, which can be compared against the theoretical mass calculated from the amino acid sequence deduced from the cloned gene. nih.gov For instance, the molecular mass of a moricin (B1577365) analogue from Spodoptera litura was determined to be 4489.55 Da using MALDI-TOF MS. nih.gov This confirmation is a critical step in verifying the identity of the isolated peptide and ensuring that no unexpected post-translational modifications have occurred. nih.gov

Analytical Chromatography for Peptide Purification and Analysis

The purification of moricin-like peptides from biological samples or synthetic preparations is predominantly achieved using High-Performance Liquid Chromatography (HPLC). springernature.comnih.govscispace.com Specifically, Reversed-Phase HPLC (RP-HPLC) is the gold standard due to its excellent resolving power, which allows for the separation of the target peptide from closely related impurities. nih.govresearchgate.netgilson.comhplc.eu

The process involves a stationary phase, typically a C18 column, and a polar mobile phase. researchgate.net Peptides are eluted based on their hydrophobicity using a gradient of an organic solvent, such as acetonitrile, in water, often with an ion-pairing agent like trifluoroacetic acid (TFA). nih.gov The fractions are collected, and those containing the pure peptide are identified for further analysis. The high purity achieved through RP-HPLC is essential for subsequent structural and functional studies. mdpi.com

Advanced Spectroscopic Methods in Peptide Structural Analysis

Determining the three-dimensional structure of moricin-like peptides is crucial for understanding their mechanism of action. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary technique used for this purpose. nmims.educhemrxiv.org Two-dimensional (2D) ¹H-NMR experiments, such as TOCSY and NOESY, are performed on purified peptide samples in solution to determine the spatial proximity of atoms. nih.govmdpi.com This information is then used in computational calculations to generate a model of the peptide's tertiary structure. nih.gov Structural studies of moricin and its analogues have revealed a characteristic long α-helix that spans nearly the entire length of the 42-amino-acid peptide. nih.govnih.gov

Circular Dichroism (CD) spectroscopy is another valuable technique that complements NMR. nih.govmdpi.comcreative-proteomics.com CD is highly sensitive to the secondary structure of peptides. researchgate.net The CD spectra of moricin-like peptides typically show distinct negative bands characteristic of α-helical structures, particularly when analyzed in a membrane-mimicking solvent like a trifluoroethanol-water mixture. nih.govmdpi.com This confirms that the α-helical conformation is a stable and predominant feature of this peptide family, which is directly related to its biological function. nih.gov

Table 2: Biophysical Techniques and Their Applications in Moricin-like Peptide Studies
TechniquePrimary ApplicationInformation ObtainedExample Finding
MALDI-TOF Mass SpectrometryIdentity ConfirmationPrecise molecular weight of the peptide.Observed molecular weight of moricin was 4544 Da. nih.gov
Reversed-Phase HPLC (RP-HPLC)Purification and AnalysisHigh-purity peptide samples, separation from impurities.Enabled isolation of moricin for structural and functional assays. researchgate.net
Nuclear Magnetic Resonance (NMR)3D Structure DeterminationAtomic-level solution structure, folding.Revealed a long α-helix as the core structure of moricin. nih.govnih.gov
Circular Dichroism (CD)Secondary Structure AnalysisConfirmation and quantification of α-helices, β-sheets.Confirmed the predominant α-helical nature of moricin in membrane-like environments. nih.gov

In Silico Approaches in Moricin-like Peptide Research

Computational or in silico methods are increasingly used to accelerate the discovery and characterization of moricin-like peptides. manipal.eduresearchgate.netotago.ac.nz These approaches leverage the peptide's amino acid sequence to predict its properties and potential functions before extensive wet-lab experimentation.

A primary step involves using bioinformatics tools to predict the fundamental physicochemical properties of the peptide, such as its molecular weight, theoretical isoelectric point (pI), and stability. researchgate.net Servers and software are also used to predict secondary and tertiary structures, often employing homology modeling if a template structure is available. nih.gov For example, tools like Phyre2 have been used to model the α-helical structure of moricin-like peptides. nih.gov

Molecular docking is a powerful in silico technique used to predict how a peptide might interact with a biological target, such as a bacterial cell membrane or a specific protein. nih.govnih.gov This involves computationally placing the peptide model into a receptor site and calculating a binding affinity score. brieflands.com For moricin-like peptides, docking studies can help hypothesize which residues are critical for binding to bacterial membranes, providing insights into their mechanism of action. researchgate.netscisoc.or.th These computational predictions can then guide the design of site-directed mutagenesis experiments to validate the functional importance of specific amino acids.

Table 3: Common In Silico Tools and Their Roles in Moricin-like Peptide Research
Tool/ApproachPurposeExample Application
Protparam, Protein CalculatorPrediction of physicochemical properties.Calculating molecular weight, isoelectric point (pI), and instability index. nih.govresearchgate.net
BLASTHomology searching.Identifying related moricin-like peptides in other species. researchgate.net
Clustal X, MEGASequence alignment and phylogenetic analysis.Understanding the evolutionary relationships between different moricins. nih.gov
PEP-FOLD, Phyre2Secondary and tertiary structure prediction.Modeling the 3D α-helical structure of the peptide. nih.govmdpi.com
AutoDock, Hex, ClusProMolecular DockingSimulating the interaction between the peptide and bacterial target proteins or membranes. researchgate.netscisoc.or.thmdpi.com

Computational Modeling and Molecular Docking for Interaction Prediction

Computational modeling and molecular docking have become indispensable tools for predicting and analyzing the interactions between moricin-like peptides and their molecular targets. nih.govd-nb.info These in silico approaches provide critical insights into the binding affinities and structural determinants of these interactions, guiding further experimental validation. scisoc.or.thnhr4ces.de

Molecular dynamics (MD) simulations, for instance, offer a detailed view of the structure and dynamics of peptide-membrane interactions. wikipedia.org These simulations can model the orientation, conformation, and insertion of the peptide into a target membrane, revealing specific interactions with lipids and other molecules. wikipedia.org

Molecular docking is another powerful technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com In the study of moricin-like peptides, docking simulations are employed to predict how these peptides bind to specific proteins or membrane components. For example, studies on the foundational moricin peptide have used protein-peptide docking to investigate interactions with key proteins in signaling pathways. scisoc.or.th These computational analyses can predict binding energies and identify key amino acid residues involved in the interaction, which is crucial for understanding the peptide's mechanism of action. mdpi.com

Computational Tool/Method Application in Peptide Studies Key Insights Provided Reference Example
Molecular Dynamics (MD) Simulations Modeling peptide-membrane interactions.Provides detailed information on peptide orientation, conformation, and insertion into membranes.Elucidating the binding mechanism of anchor peptides to polymer surfaces. nhr4ces.de
Molecular Docking (e.g., ClusPro 2.0) Predicting the binding of peptides to target proteins (e.g., bacterial enzymes).Determines binding affinities, identifies key interacting residues, and predicts the formation of salt bridges and hydrogen bonds.Docking of engineered peptides to Staphylococcus aureus muramyl E (MurE) ligase. scisoc.or.th
Homology Modeling (e.g., Phyre 2) Predicting the secondary and tertiary structure of novel moricin-like peptides.Provides a 3D structural model necessary for subsequent docking and simulation studies.Structure prediction of Px-Mor, a moricin from Plutella xylostella. nih.gov

Bioactivity and Interaction Site Prediction for Moricin-like Peptides

Predicting the biological activity and interaction sites of moricin-like peptides is a critical step in their discovery and development pipeline. acs.org A variety of computational tools and databases are utilized to screen peptide sequences for potential antimicrobial or other bioactivities. acs.orgnih.govasm.org Machine learning algorithms, such as Support Vector Machines (SVM) and Random Forests, are increasingly used to build robust models that can predict antimicrobial activity based on peptide sequence and physicochemical properties. nih.govnih.gov

Servers and databases like CAMPR3, DeepAmPEP30, and APD3 are instrumental in the initial screening of peptide libraries. scisoc.or.thnih.gov These platforms analyze sequences to predict their likelihood of possessing antimicrobial properties. For instance, the analysis of a novel moricin-like peptide from the diamondback moth, Px-Mor, involved using software to predict its physicochemical properties, such as molecular mass and theoretical isoelectric point (pI), which are crucial indicators of its potential bioactivity. nih.gov

Furthermore, computational methods like the InterPep pipeline can predict the specific regions on a target protein where a peptide is most likely to bind. nih.govresearchgate.net This is achieved by using structural template matching, sequence information, and machine learning to identify potential interaction sites. nih.govresearchgate.net Such predictions are invaluable for designing experiments to confirm the peptide's mechanism of action and for engineering peptides with enhanced specificity and efficacy. nih.gov

Prediction Method/Tool Purpose Predicted Properties/Outcomes Example Application
Machine Learning Models (e.g., SVM, Random Forest) To predict the biological activity of peptides from sequence data. nih.govAntimicrobial potential, classification as AMP/non-AMP, Minimum Inhibitory Concentration (MIC). nih.govnih.govPredicting the antimicrobial activity of peptides against specific bacterial groups. nih.gov
Sequence Analysis Servers (e.g., SignalP, Compute pI) To analyze physicochemical properties from the amino acid sequence. nih.govPresence of signal peptides, theoretical isoelectric point (pI), molecular weight.Characterization of the Px-Mor peptide from P. xylostella. nih.gov
Interaction Site Predictors (e.g., InterPep) To identify the most likely peptide-binding region on a protein's surface. nih.govPinpointing specific amino acid residues on a target protein that interact with the peptide.Successfully identifying binding sites in experimentally determined protein-peptide structures. nih.govresearchgate.net

Advanced Microscopy Techniques for Visualizing Cellular and Subcellular Effects of Moricin-like Peptides

Visualizing the direct effects of moricin-like peptides on cells provides undeniable evidence of their mechanism of action. johnshopkins.edulaboratorionest.it Advanced microscopy techniques have revolutionized our ability to observe these interactions at high resolution, from the cellular to the subcellular level. mdpi.com

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are fundamental tools in this area. wikipedia.orgmdpi.com SEM provides detailed images of the cell surface, revealing morphological changes such as membrane disruption, wrinkling, and cell lysis caused by peptide treatment. nih.govwikipedia.orgresearchgate.net TEM, on the other hand, allows for the visualization of internal cellular structures by transmitting electrons through ultrathin sections of a specimen. wikipedia.orgyoutube.com Studies using TEM have shown that moricin-like peptides can cause the dissolution and disorganization of cellular cytoplasmic contents. nih.govresearchgate.net For example, research on the Px-Mor peptide demonstrated its powerful effect on fungal mycelia, causing obvious morphological alterations visible through both SEM and TEM. nih.gov

More recently, Cryo-Electron Tomography (cryo-ET) has emerged as a cutting-edge technique that allows for the 3D visualization of cells in a near-native, hydrated state. dntb.gov.uanih.govresearchgate.net This method provides unprecedented detail of the peptide-induced disruption of cellular membranes, capturing events like pore formation and membrane thinning without the artifacts associated with traditional electron microscopy preparation. researchgate.netresearchgate.net While not yet widely applied to moricin-like peptides specifically, its application to other antimicrobial peptides has revealed detailed mechanisms of membrane disruption, such as the carpet/detergent-like mechanism, offering a glimpse into the future of moricin research. dntb.gov.uanih.govbiorxiv.org

Microscopy Technique Level of Visualization Key Observations for Moricin-like Peptides Reference
Scanning Electron Microscopy (SEM) Cell Surface MorphologyReveals membrane damage, cell rupture, lysis, spore wrinkling, and blebbing. nih.govresearchgate.netMorphological changes in Aureobasidium pullulans mycelia treated with Px-Mor. nih.gov
Transmission Electron Microscopy (TEM) Internal Cellular UltrastructureShows wafery appearance of the cell membrane and dissolution of cytoplasmic contents. nih.govresearchgate.netInternal damage to A. pullulans spores after Px-Mor treatment. nih.gov
Cryo-Electron Tomography (Cryo-ET) 3D Cellular and Subcellular (in hydrated state)High-resolution visualization of membrane disruption, including pore formation and lipid removal. researchgate.netresearchgate.netVisualizing membrane disruption of E. coli by other antimicrobial peptides. nih.govresearchgate.net

Future Research Directions and Potential Applications of Moricin Like Peptides

Elucidating Novel Mechanisms of Action for Moricin-like Peptides

The foundational mechanism of moricin (B1577365) involves disrupting the cell membrane of pathogens, a characteristic shared by many AMPs. rsc.orgresearchgate.net The parent moricin peptide from Bombyx mori is a 42-amino acid, cationic, α-helical peptide. nih.govnih.govnih.gov Its N-terminal segment is particularly important for increasing the permeability of the bacterial cytoplasmic membrane, leading to cell death. researchgate.netnih.gov

However, the activity of moricin-like peptides is not limited to simple membrane disruption. Recent studies on moricin have revealed more complex and novel mechanisms that warrant further investigation in its analogues. Research has shown that moricin can induce the generation of reactive oxygen species (ROS) and trigger caspase-dependent apoptosis in human triple-negative breast cancer cells. nih.govresearchgate.netnih.gov This suggests that moricin-like peptides could interact with specific intracellular targets or signaling pathways, a departure from the traditional view of AMPs as solely membrane-active agents.

Future research should aim to:

Investigate whether moricin-like peptides can translocate across the cell membrane to engage with intracellular components.

Identify specific molecular targets, such as signaling proteins or nucleic acids, that may be modulated by these peptides.

Explore the potential for moricin-like peptides to induce different forms of programmed cell death in various cell types, including pathogens and cancer cells.

Structure-Activity Relationship Studies and Peptide Engineering for Enhanced Efficacy

The efficacy of moricin-like peptides is intrinsically linked to their structural characteristics. The parent moricin peptide exhibits a long α-helix for nearly its full length, with an amphipathic N-terminal region and a more hydrophobic C-terminal segment. nih.gov This structure is crucial for its antimicrobial function. nih.gov Understanding the relationship between the peptide's structure and its biological activity is paramount for designing new variants with improved therapeutic properties.

Table 1: Key Structural Features of Native Moricin and Potential Engineering Strategies

Feature Description in Native Moricin Potential Engineering Goal for Moricin-like Peptides
Cationicity Highly basic peptide, contributes to initial binding to negatively charged bacterial membranes. nih.govnih.gov Increase net positive charge (e.g., by adding arginine or lysine (B10760008) residues) to enhance antimicrobial potency. mdpi.com
Amphipathicity The N-terminal helix (residues 5-22) has distinct hydrophobic and hydrophilic faces, facilitating membrane insertion. nih.gov Optimize the hydrophobic/hydrophilic balance to improve selectivity for microbial vs. host cells and reduce toxicity.
Helicity Predominantly α-helical structure, important for membrane interaction and permeabilization. nih.govnih.gov Stabilize the helical structure through methods like peptide cyclization or stapling to increase stability against proteases. mdpi.com

| Termini | Unmodified N- and C-termini. | Modify termini (e.g., N-terminal acetylation, C-terminal amidation) to enhance stability and resistance to degradation. mdpi.comresearchgate.net |

Peptide engineering offers a powerful toolkit to overcome the limitations of natural peptides, such as susceptibility to proteolytic degradation. researchgate.netmdpi.com Strategies like substituting L-amino acids with D-amino acids, cyclization, and creating hybrid peptides can enhance stability and bioavailability. mdpi.comnih.gov Structure-activity relationship (SAR) studies are essential to guide these engineering efforts, ensuring that modifications enhance desired activities (e.g., antimicrobial or anticancer potency) while minimizing undesired effects like toxicity to host cells. mdpi.com

Exploration of Immunomodulatory Roles of Moricin-like Peptides in Host Systems

Beyond their direct killing of microbes, many AMPs, also known as host defense peptides (HDPs), play a crucial role in modulating the host's immune response. ijfmr.com Insect-derived AMPs can influence inflammation and enhance host immune functions. ijfmr.com For instance, some peptides can suppress excessive inflammatory responses by modulating the production of cytokines. ijfmr.com

The immunomodulatory potential of moricin-like peptides remains a largely unexplored but highly promising area of research. As components of the silkworm's innate immunity, it is plausible that they do more than just eliminate pathogens; they may also signal and interact with the host's immune cells. rsc.orgnih.gov

Key research questions include:

Can moricin-like peptides influence the production and release of cytokines and chemokines in human immune cells?

Do these peptides affect the migration and activation of immune cells like macrophages and neutrophils?

Could moricin-like peptides help regulate the inflammatory cascade during an infection, potentially preventing tissue damage associated with an overactive immune response?

Development of Moricin-like Peptide-Based Therapeutics Beyond Traditional Antimicrobials

The discovery of additional biological activities has expanded the therapeutic potential of AMPs far beyond their use as simple antibiotics. nih.govnih.gov Moricin, for example, has demonstrated significant potential as an anticancer agent. nih.govresearchgate.net Studies have shown that moricin induces dose-dependent cell death in human triple-negative breast cancer (MDA-MB-231) cells. nih.govnih.gov This anticancer effect is mediated through the generation of ROS and the activation of an intrinsic apoptotic pathway involving the upregulation of p53 and Bax and the downregulation of Bcl-2 and Notch-1 proteins. nih.govresearchgate.netnih.gov

This dual functionality positions moricin-like peptides as attractive candidates for developing novel therapeutics for complex diseases.

Table 2: Potential Therapeutic Applications of Moricin-like Peptides

Therapeutic Area Observed Activity of Moricin Future Direction for Moricin-like Peptides
Oncology Induces apoptosis in triple-negative breast cancer cells. nih.govnih.gov Engineer peptides with enhanced selectivity for cancer cells and improved tumor penetration.
Antiviral Many insect AMPs show antiviral activity. nih.gov Screen moricin-like peptides against a range of viruses to identify novel antiviral agents.

| Anti-biofilm | Many AMPs can disrupt bacterial biofilms. frontiersin.org | Investigate the efficacy of moricin-like peptides in preventing and eradicating biofilms, which are often resistant to conventional antibiotics. mdpi.com |

The development of moricin-like peptide-based therapeutics could lead to agents that not only fight the primary infection but also possess anticancer or immunomodulatory properties, offering a multi-pronged approach to treatment.

Further Investigation into the Role of Moricin-like Peptides in Host-Pathogen Interaction Dynamics

Moricin-like peptides are at the forefront of the host's defense in insects. rsc.orgacibadem.edu.tr They are rapidly synthesized and secreted into the hemolymph upon microbial infection, acting as a first line of defense. nih.gov The interaction between these peptides and pathogens is a dynamic process. The peptides must first recognize and bind to pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharides on Gram-negative bacteria or lipoteichoic acids on Gram-positive bacteria, before they can exert their killing effect. nih.gov

A deeper understanding of this interplay is crucial for developing effective therapies. Research should focus on:

How pathogens might develop resistance to moricin-like peptides.

The synergistic effects of moricin-like peptides with other components of the host immune system (e.g., other AMP families like cecropins and defensins). nih.govrsc.org

The specific molecular interactions between the peptide and the microbial cell surface that determine its spectrum of activity.

By studying these dynamics, researchers can better predict the efficacy of engineered peptides and design strategies to overcome potential resistance mechanisms, ensuring their long-term viability as therapeutic agents.

Table of Mentioned Compounds

Compound Name
Moricin
Moricin-like peptide C2
Cecropin
Defensin
Bax
Bcl-2
p53

Q & A

Q. What experimental methods are commonly used to identify and characterize Moricin-like peptide C2 in insect models?

  • Methodological Answer : Identification typically involves transcriptomic sequencing (e.g., TSA accessions) coupled with BLASTp analysis to compare sequences against known antimicrobial peptides. For example, in Galleria mellonella, this compound (ABQ42576.1) was identified with an E-value of 5.00E-12, indicating high sequence similarity to conserved domains . Quantitative PCR or RNA-seq can validate differential expression under pathogen challenge, as shown in studies with a fold-change of 11 in parasitized larvae . Structural characterization may include mass spectrometry for molecular weight confirmation and circular dichroism for secondary structure analysis.

Q. How can researchers distinguish this compound from other antimicrobial peptides (AMPs) in proteomic datasets?

  • Methodological Answer : Use sequence alignment tools (e.g., Clustal Omega) to compare conserved domains, such as the amphipathic α-helical regions unique to moricins. Phylogenetic analysis using MEGA software can cluster this compound with homologs from related Lepidoptera species (e.g., Bombyx mori gloverins) while highlighting divergence in cationic residues critical for antifungal activity . Additionally, functional assays (e.g., radial diffusion assays against Candida albicans) can differentiate its potency compared to other AMPs .

Q. What criteria should guide the selection of model organisms for studying this compound?

  • Methodological Answer : Prioritize species with well-annotated immune systems, such as Galleria mellonella or Manduca sexta, where moricin promoters and regulatory elements have been characterized . Ensure the organism’s pathogen response pathways (e.g., Toll/Imd signaling) are conserved to enable translational insights. Avoid non-insect models unless peptide homologs are confirmed via cross-reactivity assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in experimental conditions (e.g., pH, salt concentrations). Standardize assays using CLSI guidelines and include positive controls (e.g., polymyxin B for Gram-negative bacteria). Meta-analysis of existing data (e.g., MIC values across studies) can identify confounding variables, such as peptide purity or solvent effects . For example, Brown et al. (2008) noted reduced antifungal efficacy in high-ionic-strength environments, necessitating buffer optimization .

Q. What strategies are effective for elucidating the evolutionary divergence of this compound across insect taxa?

  • Methodological Answer : Perform codon-based likelihood models (e.g., CodeML in PAML) to detect positive selection in peptide-coding regions. Compare syntenic regions in Lepidoptera genomes to identify gene duplication events, as seen in Galleria mellonella’s moricin family expansion . Functional divergence analysis using DIVERGE software can highlight residues under selective pressure for antifungal vs. antibacterial activity .

Q. How should researchers design experiments to study the synergistic effects of this compound with other immune factors?

  • Methodological Answer : Use fractional inhibitory concentration (FIC) indices to quantify synergy with lysozymes or defensins. For example, co-administer this compound and cecropin in Galleria hemolymph and measure bacterial load reduction via colony-forming unit (CFU) assays . Include isobologram analysis to distinguish additive vs. synergistic interactions. Transcriptomic profiling (RNA-seq) post-treatment can identify upregulated immune pathways .

Methodological Frameworks

  • PICOT Approach : For in vivo studies:

    • P opulation: Galleria mellonella larvae infected with Pseudomonas aeruginosa.
    • I ntervention: this compound injection (10 µg/larva).
    • C omparison: Saline-injected controls.
    • O utcome: Survival rate and hemolymph bacterial load at 24h.
    • T ime: 48h post-infection .
  • FINER Criteria : Ensure questions are F easible (e.g., peptide synthesis via solid-phase), I nteresting (novel mechanisms), N ovel (unexplored synergy), E thical (non-vertebrate models), and R elevant (antimicrobial resistance solutions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.